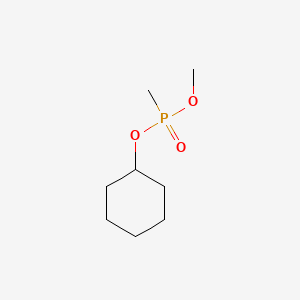

Cyclohexyl methyl methylphosphonate

Description

Historical Context and Evolution of Organophosphorus Chemistry Studies

The field of organophosphorus chemistry dates back to the early 19th century, with significant advancements occurring throughout the 20th century. nih.govosti.gov Early research laid the groundwork for understanding the synthesis and reactivity of compounds containing a carbon-phosphorus bond. The development of synthetic methods, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, enabled the preparation of a wide array of phosphonate (B1237965) esters, facilitating the exploration of their chemical and physical properties. echemi.com These foundational studies have been crucial for the subsequent investigation of more complex organophosphorus molecules like Cyclohexyl Methyl Methylphosphonate (B1257008).

Significance of Phosphonate Esters in Contemporary Chemical Research

Phosphonate esters are a significant class of compounds in modern chemical research due to their diverse applications. They are recognized for their role in the development of new materials, such as in the formation of self-assembled monolayers (SAMs) on various substrates. orgsyn.orgfishersci.cachemicalbook.com These SAMs can alter the surface properties of materials, finding use in microelectronics and nanotechnology. orgsyn.orgfishersci.cachemicalbook.com Furthermore, the structural similarities of phosphonates to phosphate (B84403) esters have led to their investigation in bioorganic and medicinal chemistry. Some phosphonates also serve as markers or simulants for more toxic organophosphorus compounds, making them important in the development of analytical methods for detection and decontamination. osti.gov

Scope and Objectives of Academic Inquiry Pertaining to Cyclohexyl Methyl Methylphosphonate

Academic research on this compound primarily focuses on its synthesis, characterization, and potential applications. One area of investigation is its use as a precursor or a related compound in studies concerning the detection of chemical warfare agents. osti.gov Its structural features make it a relevant subject for developing and validating analytical techniques for monitoring such hazardous substances. Additionally, its ability to form self-assembled monolayers on metal oxide surfaces is an area of academic interest, with potential applications in materials science. orgsyn.orgfishersci.cachemicalbook.com The fundamental study of its physicochemical and spectroscopic properties also contributes to the broader understanding of organophosphorus chemistry.

Methodological Frameworks for Chemical Investigations

The investigation of this compound employs a range of standard chemical analysis techniques. The synthesis of this compound, while not extensively detailed in readily available literature, would likely follow established protocols for phosphonate ester formation, such as the Michaelis-Arbuzov reaction.

Table 1: Physicochemical Properties of this compound nih.govfishersci.ca

| Property | Value |

| Molecular Formula | C₈H₁₇O₃P |

| Molecular Weight | 192.19 g/mol |

| Appearance | Colorless liquid |

| Solubility | Sparingly soluble in water and organic solvents. |

Characterization of the compound relies heavily on spectroscopic and chromatographic methods.

Spectroscopic and Chromatographic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. While specific spectral data is not widely published, ¹³C NMR spectra are referenced in databases like PubChem. nih.gov

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a key technique for identifying and quantifying this compound. The mass spectrum provides information on the molecular weight and fragmentation pattern, which is characteristic of the compound. nih.govosti.gov

Gas Chromatography (GC): GC is used for the separation and analysis of the compound, often as a preliminary step to mass spectrometry. osti.gov

Table 2: Identifiers for this compound nih.govfishersci.ca

| Identifier | Value |

| CAS Number | 7040-52-0 |

| PubChem CID | 574009 |

| IUPAC Name | [methoxy(methyl)phosphoryl]oxycyclohexane |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[methoxy(methyl)phosphoryl]oxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-10-12(2,9)11-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXITUBFQUAHYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341559 | |

| Record name | Cyclohexyl methyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7040-52-0 | |

| Record name | Cyclohexyl methyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Cyclohexyl Methyl Methylphosphonate

Established Synthetic Routes for Alkyl Methylphosphonate (B1257008) Esters

The synthesis of alkyl methylphosphonate esters, including the specific target cyclohexyl methyl methylphosphonate, relies on several well-established chemical reactions. These methods involve the formation of ester linkages to the phosphorus center or the creation of the P-C bond itself.

Esterification and transesterification represent fundamental approaches to synthesizing phosphonate (B1237965) esters from appropriate precursors.

Esterification: This method involves the reaction of a phosphonic acid derivative with an alcohol. For the synthesis of this compound, methylphosphonic acid or its more reactive derivative, methylphosphonic dichloride, can be reacted with cyclohexanol (B46403). A patent describes a process where methylphosphonic dichloride is dissolved in benzene (B151609) with triethylamine (B128534), to which cyclohexanol is then added to form the corresponding ester. googleapis.com The reaction of an alkylphosphoryl chloride with an alcohol is a typical first step in producing phosphonic acid monoesters. google.com

Transesterification: This process involves the exchange of an alkoxy group on a phosphonate ester with a different alcohol, often in the presence of a catalyst. For instance, dimethyl methylphosphonate could be reacted with cyclohexanol to yield this compound and methanol (B129727). While many transesterification methods focus on primary or secondary alcohols, techniques for reactions with bulkier alcohols like cyclohexanol exist. orgsyn.orgorganic-chemistry.org The choice of catalyst is crucial and can range from strong acids to organometallic complexes. organic-chemistry.orgresearchgate.net The reaction is often driven to completion by removing the lower-boiling alcohol byproduct.

A summary of representative esterification and transesterification starting materials is presented in Table 1.

Table 1. Starting Materials for Esterification and Transesterification Routes

| Reaction Type | Phosphorus-Containing Reactant | Alcohol Reactant | Key Product |

|---|---|---|---|

| Esterification | Methylphosphonic dichloride | Cyclohexanol | This compound |

The Arbuzov and Michaelis-Becker reactions are cornerstone methods for forming carbon-phosphorus bonds, a key feature of phosphonates. nih.govresearchgate.net

Michaelis-Arbuzov Reaction: The classical Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.netorganic-chemistry.org To synthesize an alkyl methylphosphonate, a dialkyl phosphite could be used in a variation of this reaction. The mechanism initiates with the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) intermediate. organic-chemistry.org A subsequent dealkylation step, typically by the displaced halide ion, results in the formation of the pentavalent phosphonate. nih.govorganic-chemistry.org While highly versatile, the classic reaction often requires elevated temperatures. chinesechemsoc.org Modern variations include Lewis acid-mediated organic-chemistry.orgorganic-chemistry.org and photoredox-catalyzed approaches that proceed under milder conditions. chinesechemsoc.org

Michaelis-Becker Reaction: This reaction provides an alternative route to the P-C bond. It involves the deprotonation of a dialkyl phosphite (a hydrogen phosphonate) by a base to form a phosphonate anion. wikipedia.org This anion then acts as a nucleophile, attacking an alkyl halide to form the phosphonate ester. nih.govnii.ac.jp While effective, the yields from the Michaelis-Becker reaction can sometimes be lower than those from the corresponding Arbuzov reaction. wikipedia.org

The general schemes for these reactions are outlined in Table 2.

Table 2. P-C Bond Forming Reactions

| Reaction Name | General Reactants | Product Type |

|---|---|---|

| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Alkyl phosphonate |

Direct phosphonylation encompasses methods where a phosphorus-containing group is directly attached to a target molecule. In the context of synthesizing this compound, this can refer to the direct introduction of the methylphosphonyl group to cyclohexanol. The previously mentioned reaction of methylphosphonic dichloride with cyclohexanol can be classified under this approach. googleapis.com

Another strategy involves the condensation of methylphosphonic acid with an alcohol, facilitated by condensing agents. For example, a method for synthesizing phosphonic acid monoesters involves the condensation of a methyl phosphonate with an alcohol using triphenylphosphine (B44618) and a dialkylazodicarboxylate. google.com Furthermore, palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and halides offer a modern route for direct C-P bond formation, though this is more commonly applied to aryl or vinyl halides. organic-chemistry.org

Stereochemical Aspects in Phosphonate Synthesis

The phosphorus atom in asymmetrically substituted phosphonates like this compound is chiral. Therefore, controlling the stereochemistry is a significant aspect of its synthesis, leading to the preparation of specific enantiomers or diastereomers.

Achieving enantioselectivity in phosphonate synthesis involves methods that create one enantiomer in excess over the other.

Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to the phosphorus center. The auxiliary guides a subsequent reaction stereoselectively, after which it is removed to yield the enantiomerically enriched product. A highly efficient method for preparing P-chiral phosphine (B1218219) oxides, which are structurally related to phosphonates, uses a chiral auxiliary to direct the stereoselective formation of P-chiral oxazolidinones that are then reacted with Grignard reagents. nih.govacs.org

Chiral Catalysis: The use of chiral catalysts can induce enantioselectivity. This has been demonstrated in the enantioselective phosphorylation of aldehydes using a chiral phase transfer catalyst. tandfonline.com For the synthesis of chiral phosphonates, rhodium complexes with chiral phosphine ligands, such as f-spiroPhos, have been used to catalyze the asymmetric hydrogenation of unsaturated phosphonates, yielding products with excellent enantioselectivity. acs.org A recently developed two-stage strategy uses a chiral bifunctional iminophosphorane catalyst for the enantioselective desymmetrization of a phosphonate ester, which can then be converted to a variety of P(V) compounds. nih.gov

When a molecule contains more than one stereocenter, the focus shifts to diastereoselective control and the separation of diastereomers. In the case of this compound, the cyclohexyl ring can also contain stereocenters, leading to the possibility of diastereomers.

Diastereoselective Synthesis: These methods aim to produce one diastereomer preferentially. For example, palladium-catalyzed intramolecular Mizoroki-Heck reactions have been used to create spiroindolines with high diastereoselectivity. diva-portal.org While not directly applied to this compound, the principles of using chiral starting materials or catalysts to control the formation of a specific diastereomer are broadly applicable.

Resolution of Racemates: Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers.

Classical Resolution: This can be achieved by reacting the racemic phosphonate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. rsc.org These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like crystallization. Afterward, the resolving agent is cleaved to yield the separated enantiomers.

Kinetic Resolution: This method relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. Enzymatic resolution is a powerful form of kinetic resolution. The bacterial enzyme phosphotriesterase (PTE) and its mutants can stereoselectively hydrolyze one enantiomer of a racemic phosphonate ester at a much faster rate than the other, allowing the unreacted enantiomer to be recovered with high enantiomeric purity. tamu.edunih.govacs.org This has been shown to be effective for a wide range of phosphonate and phosphinate esters. nih.govnih.gov

Synthesis and Characterization of Related Precursors and Intermediates

The primary precursors for the synthesis of this compound are methylphosphonyl dichloride and cyclohexanol. The synthesis of the final compound proceeds through the formation of cyclohexyl methylphosphonic acid as a key intermediate.

Synthesis and Characterization of Methylphosphonyl Dichloride

Methylphosphonyl dichloride (CH₃P(O)Cl₂) is a crucial organophosphorus precursor. It can be synthesized through several routes. One common method involves the oxidation of methyldichlorophosphine (B1584959) (CH₃PCl₂) with an oxidizing agent such as sulfuryl chloride (SO₂Cl₂). wikipedia.org Another prevalent method is the chlorination of dimethyl methylphosphonate (CH₃P(O)(OCH₃)₂) using thionyl chloride (SOCl₂), a reaction that can be catalyzed by various amines. wikipedia.org A high-yield preparation method involves the slow addition of dimethyl methylphosphonate to an excess of refluxing thionyl chloride, which helps to suppress irreversible side reactions.

The physical properties of methylphosphonyl dichloride are well-documented. It exists as a white crystalline solid at room temperature with a melting point range of 35-37 °C and a boiling point of 163 °C. sigmaaldrich.com Its density is approximately 1.468 g/mL at 25 °C. sigmaaldrich.com Spectroscopic characterization is essential for confirming the identity and purity of the synthesized precursor.

| Property | Value | Reference |

| Molecular Formula | CH₃Cl₂OP | nist.gov |

| Molar Mass | 132.91 g/mol | wikipedia.org |

| Appearance | White crystalline solid | wikipedia.org |

| Melting Point | 35-37 °C | sigmaaldrich.com |

| Boiling Point | 163 °C | sigmaaldrich.com |

| Density | 1.468 g/mL at 25 °C | sigmaaldrich.com |

Synthesis and Characterization of Cyclohexanol

Cyclohexanol (C₆H₁₁OH) is a widely available and commonly used alcohol. It can be prepared through various synthetic methods, including the reduction of cyclohexanone (B45756). A highly stereoselective method for reducing cyclic ketones like cyclohexanone to the more thermodynamically stable alcohol involves treatment with lithium dispersion and a catalyst such as iron(II) chloride tetrahydrate (FeCl₂·4H₂O) or copper(II) chloride dihydrate (CuCl₂·2H₂O) in tetrahydrofuran (B95107) (THF) at room temperature. organic-chemistry.org Another common laboratory-scale synthesis is the dehydration of cyclohexene (B86901) followed by hydration. libretexts.org

Cyclohexanol is a colorless, viscous liquid with a characteristic camphor-like odor. Its physical and chemical properties are well-established. It has a melting point of approximately 25.9 °C and a boiling point of 161 °C. Characterization is typically performed using spectroscopic techniques such as infrared (IR) spectroscopy to identify the hydroxyl functional group. asianpubs.orgowlcation.com

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molar Mass | 100.16 g/mol |

| Appearance | Colorless, viscous liquid |

| Melting Point | 25.9 °C |

| Boiling Point | 161 °C |

Synthesis of Cyclohexyl Methylphosphonic Acid Intermediate

The reaction of methylphosphonyl dichloride with cyclohexanol leads to the formation of the intermediate, cyclohexyl methylphosphonic acid (CyMPA). This reaction involves the nucleophilic attack of the hydroxyl group of cyclohexanol on the phosphorus atom of methylphosphonyl dichloride, leading to the displacement of the chlorine atoms. The reaction is typically carried out in the presence of a base, such as triethylamine, in a solvent like benzene. googleapis.com The initial product is the cyclohexyl methylphosphonyl chloride, which is then hydrolyzed to yield cyclohexyl methylphosphonic acid.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimization of Precursor Synthesis

For the synthesis of methylphosphonyl dichloride from dimethyl methylphosphonate and thionyl chloride, a key optimization is the slow addition of the phosphonate to a refluxing excess of thionyl chloride. This technique minimizes the formation of by-products. The use of catalysts, such as inorganic halides (e.g., NH₄Cl, NaCl), in the chlorination of dimethyl methylphosphonate with agents like thionyl chloride or phosgene (B1210022) can also improve the reaction efficiency at temperatures ranging from 50 °C to 181 °C. google.com

In the synthesis of cyclohexanol, the choice of reducing agent and reaction conditions can significantly influence the stereoselectivity of the reduction of cyclohexanone, which can be important for specific applications.

Optimization of Phosphonylation and Esterification

The reaction between methylphosphonyl dichloride and cyclohexanol to form the phosphonate intermediate is a critical step where selectivity is paramount. The reaction conditions, including the stoichiometry of the reactants, the choice of base, solvent, and temperature, all play a significant role. For instance, the use of triethylamine as a base in benzene is a common practice. googleapis.com

The final step, the methylation of cyclohexyl methylphosphonic acid to yield this compound, can be effectively achieved using a methylating agent. One such effective method is the use of trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO·BF₄). nih.gov This reaction can be carried out at ambient temperature in a suitable solvent like methylene (B1212753) chloride, with a reaction time of approximately one hour being sufficient for the observation of methylated products. nih.gov Longer reaction times can be beneficial, especially for low concentrations of the starting material. nih.gov This method provides a safer alternative to traditional methylation protocols that use hazardous reagents like diazomethane.

To maximize the yield of the final product, it is crucial to control the stoichiometry of the reactants to favor the formation of the desired mono-ester. The formation of diesters or unreacted starting materials can be minimized by carefully controlling the addition of the alcohol to the phosphonyl dichloride. General strategies for optimizing phosphonate ester synthesis include the use of microwave irradiation to accelerate the reaction and the use of palladium catalysts for cross-coupling reactions, although these are more common for aryl phosphonates. organic-chemistry.org

The following table summarizes key optimization parameters for the synthesis of this compound:

| Reaction Step | Key Parameters for Optimization | Desired Outcome |

| Methylphosphonyl Dichloride Synthesis | Slow addition of dimethyl methylphosphonate to excess thionyl chloride; use of catalysts (e.g., inorganic halides). | High yield and purity of the precursor. |

| Cyclohexanol Synthesis | Choice of reducing agent and reaction conditions for cyclohexanone reduction. | High stereoselectivity and yield. |

| Phosphonylation | Stoichiometry of reactants (methylphosphonyl dichloride and cyclohexanol); choice of base (e.g., triethylamine) and solvent (e.g., benzene). | Selective formation of the mono-ester intermediate. |

| Methylation | Choice of methylating agent (e.g., trimethyloxonium tetrafluoroborate); reaction time and temperature. | High conversion to the final product with minimal by-products. |

By carefully controlling these parameters, the synthesis of this compound can be carried out with enhanced yield and selectivity, providing a reliable method for obtaining this compound for further research and application.

Spectroscopic and Advanced Analytical Characterization of Cyclohexyl Methyl Methylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a cornerstone for the structural determination of cyclohexyl methyl methylphosphonate (B1257008). By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

The ¹H NMR spectrum of cyclohexyl methyl methylphosphonate displays distinct signals corresponding to the various proton environments within the molecule. The methoxy (B1213986) group (O-CH₃) protons typically appear as a doublet due to coupling with the phosphorus atom. The methyl group directly attached to the phosphorus atom (P-CH₃) also presents as a doublet. The protons of the cyclohexyl ring produce a complex series of multiplets in the upfield region of the spectrum, arising from the intricate spin-spin coupling between the axial and equatorial protons. The proton attached to the carbon bearing the phosphonate (B1237965) group (CH-O-P) is also expected to show coupling to phosphorus.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| P-CH₃ | ~1.5 | Doublet | J(P,H) ≈ 18 |

| Cyclohexyl Protons | ~1.2 - 2.0 | Multiplet | - |

| Methoxy Protons (O-CH₃) | ~3.7 | Doublet | J(P,H) ≈ 11 |

| Cyclohexyl CH-O | ~4.3 | Multiplet | - |

Interactive Data Table: ¹H NMR Data (Please note: The following is a representative table based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| P-CH₃ | 1.52 | d | 17.8 |

| Cyclohexyl CH₂ (axial) | 1.25-1.40 | m | - |

| Cyclohexyl CH₂ (equatorial) | 1.65-1.80 | m | - |

| Cyclohexyl CH (axial) | 1.45-1.55 | m | - |

| Cyclohexyl CH (equatorial) | 1.90-2.05 | m | - |

| O-CH₃ | 3.68 | d | 11.2 |

| CH-O | 4.25-4.40 | m | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon of the methyl group attached to phosphorus (P-CH₃) will appear as a doublet due to one-bond coupling with the phosphorus atom. Similarly, the methoxy carbon (O-CH₃) will also be a doublet. The carbons of the cyclohexyl ring will show characteristic shifts, with the carbon atom directly bonded to the oxygen (C-O) appearing at a lower field. The chemical shifts of the other cyclohexyl carbons will be in the aliphatic region.

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling to ³¹P (J, Hz) |

| P-CH₃ | ~12 | ~140 |

| Cyclohexyl C₂, C₆ | ~32 | ~5 |

| Cyclohexyl C₃, C₅ | ~24 | - |

| Cyclohexyl C₄ | ~25 | - |

| Methoxy C | ~52 | ~7 |

| Cyclohexyl C₁ | ~78 | ~6 |

Interactive Data Table: ¹³C NMR Data (Please note: The following is a representative table based on typical chemical shifts and coupling constants for similar structures. Actual experimental values may vary slightly.)

| Carbon Assignment | Chemical Shift (ppm) | Coupling to ³¹P (Hz) |

| P-CH₃ | 12.5 | 141.2 |

| C₂, C₆ | 32.8 | 5.5 |

| C₃, C₅ | 23.9 | - |

| C₄ | 25.2 | - |

| O-CH₃ | 52.3 | 7.1 |

| C₁ | 78.4 | 6.3 |

³¹P NMR spectroscopy is a highly sensitive and specific technique for organophosphorus compounds. For this compound, the ³¹P NMR spectrum is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this peak is characteristic of a phosphonate ester. The signal will be a complex multiplet due to coupling with the protons of the P-CH₃ group, the methoxy group, and the C₁ proton of the cyclohexyl ring. Proton-decoupled ³¹P NMR simplifies this to a singlet, and its chemical shift provides key information about the electronic environment of the phosphorus atom. The typical ³¹P chemical shift for such a compound is in the range of +25 to +35 ppm.

Advanced 2D NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C₁ proton and the adjacent C₂/C₆ protons of the cyclohexyl ring, and further correlations around the ring, confirming the connectivity of the cyclohexyl system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal of the cyclohexyl ring to its corresponding carbon signal, as well as the P-CH₃ and O-CH₃ protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around the phosphorus atom. For instance, HMBC would show correlations between the P-CH₃ protons and the phosphorus atom, as well as the methoxy carbon. It would also show a correlation between the C₁ proton of the cyclohexyl ring and the phosphorus atom, confirming the ester linkage.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak [M]⁺ at m/z 192 would be expected.

Key fragmentation pathways for organophosphorus compounds like this compound often involve cleavages of the P-O and P-C bonds. One of the prominent fragmentation pathways for this compound involves the loss of the cyclohexyl radical, leading to a fragment ion at m/z 111 . This ion corresponds to the [CH₃P(O)(OCH₃)]⁺ fragment and is often a significant peak in the spectrum.

Other potential fragmentation pathways include:

Loss of a methoxy radical (•OCH₃) to give an ion at m/z 161.

Loss of the cyclohexoxy radical (•OC₆H₁₁) to give an ion at m/z 93.

Cleavage of the cyclohexyl ring itself can lead to a series of smaller fragment ions.

A McLafferty-type rearrangement could lead to the loss of cyclohexene (B86901), resulting in an ion at m/z 110.

Table of Key EI-MS Fragments

| m/z | Proposed Fragment Ion | Formation Pathway |

| 192 | [C₈H₁₇O₃P]⁺ | Molecular Ion |

| 161 | [C₇H₁₄O₂P]⁺ | Loss of •OCH₃ |

| 111 | [C₂H₆O₂P]⁺ | Loss of •C₆H₁₁ |

| 110 | [C₂H₇O₃P]⁺ | Loss of C₆H₁₀ via rearrangement |

| 93 | [CH₄O₂P]⁺ | Loss of •OC₆H₁₁ |

Interactive Data Table: EI-MS Fragmentation Data (Please note: The following is a representative table based on common fragmentation patterns. Actual relative intensities may vary.)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192 | 5 | [M]⁺ |

| 161 | 15 | [M - OCH₃]⁺ |

| 111 | 100 | [M - C₆H₁₁]⁺ |

| 110 | 20 | [M - C₆H₁₀]⁺ |

| 93 | 30 | [M - OC₆H₁₁]⁺ |

| 81 | 45 | [C₆H₉]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile organophosphorus compounds like this compound. semanticscholar.orgnih.gov This method typically generates intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. semanticscholar.org

Given the molecular formula of this compound, C₈H₁₇O₃P, its calculated monoisotopic mass is 192.09153 g/mol . nih.gov In positive-ion mode ESI-MS, the compound is expected to be detected primarily as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 193.099.

Depending on the solvent system and the presence of alkali metal salts, other adduct ions may also be observed. For instance, the formation of a sodiated molecule, [M+Na]⁺, would result in a peak at m/z 215.081. The presence of these adducts can further confirm the molecular weight of the parent compound. dtic.mil The relative intensities of these ions can be influenced by analytical conditions such as solvent composition and cone voltage. dtic.mil

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₈O₃P]⁺ | 193.099 |

| [M+Na]⁺ | [C₈H₁₇O₃PNa]⁺ | 215.081 |

| [M+K]⁺ | [C₈H₁₇O₃PK]⁺ | 231.055 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of an analyte by fragmenting a selected precursor ion (typically the [M+H]⁺ ion) and analyzing the resulting product ions. unt.edunsf.gov The fragmentation pattern provides a structural fingerprint of the molecule. chemguide.co.uklibretexts.org For this compound, collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 193.1) would be expected to yield several characteristic fragment ions.

The fragmentation of organophosphorus esters is often characterized by cleavages at the P-O-C bonds and rearrangements. dtic.mil Key fragmentation pathways for this compound would likely include:

Loss of cyclohexene: A common fragmentation for cyclohexyl esters involves the neutral loss of cyclohexene (C₆H₁₀, 82.078 Da) via a hydrogen rearrangement, leading to the formation of protonated methyl methylphosphonic acid at m/z 111.021.

Loss of methanol (B129727): Cleavage of the methoxy group could result in the loss of neutral methanol (CH₃OH, 32.026 Da), yielding a fragment ion at m/z 161.073.

Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl ring itself can lead to a series of smaller ions. For example, loss of the cyclohexyl radical followed by rearrangement could produce characteristic ions.

The specific fragmentation pattern and the relative abundance of the product ions are dependent on the collision energy used in the experiment. nih.gov These predictable fragmentation pathways allow for the confident structural confirmation of the molecule. nih.gov

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 111.021 | Cyclohexene | C₆H₁₀ | Methyl methylphosphonic acid (protonated) |

| 161.073 | Methanol | CH₄O | Ion from loss of methoxy group |

| 97.002 | Cyclohexene + Methane | C₆H₁₀ + CH₄ | Further fragmentation product |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopic Band Assignments

The IR spectrum of this compound is expected to show strong absorptions corresponding to the various vibrational modes of its constituent functional groups. The most characteristic bands would be associated with the phosphonate group and the alkyl moieties.

P=O Stretch: The phosphoryl stretch is one of the most intense and characteristic bands in the IR spectra of organophosphorus compounds. For methylphosphonates, this absorption is typically observed in the range of 1250-1200 cm⁻¹.

P-O-C Stretch: The asymmetric and symmetric stretching vibrations of the P-O-C linkages are expected to appear in the 1050-1000 cm⁻¹ region. These are usually strong and broad bands.

C-H Stretch: The aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups will be present in the 2950-2850 cm⁻¹ region. The symmetric and asymmetric stretches of the CH₂ and CH₃ groups can often be resolved.

C-H Bending: Deformations and bending vibrations of the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2945-2920 | Strong | C-H asymmetric stretching (cyclohexyl CH₂) |

| 2860-2850 | Medium | C-H symmetric stretching (cyclohexyl CH₂) |

| 1450 | Medium | CH₂ scissoring (cyclohexyl) |

| 1250-1200 | Very Strong | P=O stretching |

| 1050-1000 | Strong | P-O-C stretching |

| ~830 | Medium | P-C stretching |

Raman Spectroscopic Signatures

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like P=O give strong IR signals, less polar bonds often produce strong Raman signals. For this compound, the Raman spectrum would be expected to highlight the vibrations of the carbon backbone and the phosphorus-carbon bond.

Key expected Raman signatures include:

Strong signals for the C-H stretching modes in the 3000-2800 cm⁻¹ region.

A characteristic and strong signal for the P-C bond stretch, typically around 800-700 cm⁻¹.

The P=O stretch, while strong in the IR, would also be visible in the Raman spectrum, though potentially with a different intensity profile.

Vibrations associated with the cyclohexyl ring, such as the ring breathing mode, would also be observable.

The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification.

X-ray Crystallography and Diffraction Studies (for Solid-State Structural Analysis, if applicable)

As of the current body of scientific literature, no public X-ray crystallography or diffraction studies for this compound in its solid state appear to be available. Such a study, if conducted, would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecule in the crystal lattice.

Elemental Analysis and Purity Assessment Methodologies

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound and assessing its purity. For this compound (C₈H₁₇O₃P), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

The purity of a sample can be further assessed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry. A pure sample should ideally show a single major peak in the chromatogram. Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed to determine purity against a certified reference standard.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 49.98% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 8.91% |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.97% |

| Phosphorus | P | 30.974 | 1 | 30.974 | 16.11% |

| Total | 192.195 | 100.00% |

Chemical Reactivity and Degradation Mechanisms of Cyclohexyl Methyl Methylphosphonate

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a primary degradation pathway for phosphonate (B1237965) esters like CMMP, involving the cleavage of the ester bonds by water. This process can be catalyzed by acids or bases, or it can occur under neutral conditions. The rate of hydrolysis is significantly influenced by pH, temperature, and the steric and electronic nature of the ester groups.

Acid-Catalyzed Hydrolysis Mechanisms and Rate Studies

In acidic conditions, the hydrolysis of phosphonate esters is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The reaction generally proceeds via an AAC2 mechanism, involving a bimolecular attack of water on the conjugate acid of the ester.

Studies on various phosphonates have shown that the rate of acid-catalyzed hydrolysis is influenced by the steric hindrance of the alkyl groups. For instance, in the acid-catalyzed hydrolysis of dialkyl phosphonates, isopropyl derivatives have been observed to hydrolyze faster than their methyl counterparts. nih.gov This suggests that the larger cyclohexyl group in CMMP might influence its hydrolysis rate compared to smaller alkyl methylphosphonates.

Research on the acid-catalyzed hydrolysis of different methyl methyl-arylphosphinates has indicated that the reaction rate can be optimized at specific acid concentrations, with a decrease in rate observed at very high acidities. thieme-connect.de For example, the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) shows a maximum rate at 1.5 M HClO4. thieme-connect.de

Table 1: Pseudo-first-order Rate Constants for Acid-Catalyzed Hydrolysis of Selected Organophosphorus Compounds As specific data for Cyclohexyl Methyl Methylphosphonate (B1257008) is not readily available, this table presents data for analogous compounds to provide a comparative context.

| Compound | Conditions | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| Dimethyl α-hydroxy-4-nitrobenzylphosphonate | 3 eq. HCl, reflux | 1.44 x 10⁻³ | nih.gov |

| Dimethyl α-hydroxybenzylphosphonate | 3 eq. HCl, reflux | 7.33 x 10⁻⁴ | nih.gov |

| Diethyl α-hydroxybenzylphosphonate | 3 eq. HCl, reflux | 2.86 x 10⁻⁴ | nih.gov |

Note: The rate constants are for the first step of a two-step hydrolysis process.

Base-Catalyzed Hydrolysis Mechanisms and Rate Studies

Under basic conditions, the hydrolysis of phosphonate esters proceeds via a nucleophilic attack of the hydroxide (B78521) ion on the phosphorus atom. This process is generally faster than acid-catalyzed hydrolysis. The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2-like) at the phosphorus center.

The rate of base-catalyzed hydrolysis is highly dependent on the nature of the leaving group and the steric hindrance around the phosphorus atom. For dialkyl phosphonates, it has been observed that methyl esters hydrolyze significantly faster than isopropyl esters, a trend opposite to that seen in acid catalysis. nih.gov This suggests that the bulky cyclohexyl group in CMMP would likely decrease its rate of base-catalyzed hydrolysis compared to smaller alkyl esters. The rate of reaction also increases with the concentration of the hydroxide ion. nih.gov

Table 2: Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Selected Esters As specific data for Cyclohexyl Methyl Methylphosphonate is not readily available, this table presents data for analogous compounds to provide a comparative context.

| Compound | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Dimethyl methylphosphonate | - | 7.5 x 10⁻³ | nih.gov |

| Ethyl p-nitrophenyl methylphosphonate | - | - | nih.gov |

Note: The rate for ethyl p-nitrophenyl methylphosphonate was noted to increase in a first-order way with hydroxide ion concentration from pH 7.4-8.3, but a specific rate constant was not provided in the reference.

Neutral Hydrolysis Investigations

Neutral hydrolysis of phosphonate esters is generally a much slower process compared to acid or base-catalyzed hydrolysis. For dimethyl methylphosphonate (DMMP), the half-life under neutral conditions has been reported to be on the order of years at ambient temperatures. nih.gov The mechanism of neutral hydrolysis is thought to involve a direct attack of water molecules on the phosphorus center, possibly assisted by other water molecules acting as a general acid or base catalyst. nih.gov Given the slow rate of neutral hydrolysis for analogous compounds, it is expected that this compound would also be relatively stable in neutral aqueous solutions at ambient temperatures.

Hydrolysis in Hot-Compressed Water and Supercritical Conditions

Under conditions of high temperature and pressure, such as in hot-compressed water or supercritical water, the rate of hydrolysis of organophosphorus compounds increases dramatically. Studies on the hydrolysis of DMMP in hot-compressed water (200-300 °C) have shown that the reaction follows pseudo-first-order kinetics and proceeds to completion, yielding methylphosphonic acid and methanol (B129727) as the primary products. nih.govresearchgate.netamazonaws.com The activation energy for this process has been determined to be approximately 90.17 kJ/mol. nih.govresearchgate.net Pressure was found to have no discernible effect on the hydrolysis rate in compressed liquid water. nih.govresearchgate.netamazonaws.com

Supercritical water oxidation (SCWO) is an even more aggressive process where organic compounds are rapidly oxidized. For DMMP, high decomposition efficiencies (up to 99.99%) have been achieved within seconds at temperatures around 555 °C and a pressure of 24 MPa. nih.gov The primary products of complete oxidation are carbon dioxide, water, and phosphoric acid.

Oxidative Degradation Processes

In addition to hydrolysis, this compound can be degraded through oxidative processes, particularly through the action of highly reactive species such as hydroxyl radicals (•OH).

Advanced Oxidation Processes (AOPs) for Chemical Transformation (e.g., UV/H₂O₂, O₃, Fenton-based systems)

Advanced Oxidation Processes (AOPs) are a suite of technologies that generate highly reactive oxygen species, primarily the hydroxyl radical, to degrade recalcitrant organic pollutants.

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. While specific data for CMMP is unavailable, studies on the degradation of DMMP by UV/H₂O₂ have shown it to be an effective method. The degradation of DMMP vapor on TiO₂ photocatalysts, which also generate hydroxyl radicals, has been shown to produce intermediates such as methylphosphonic acid and formic acid, with the final products being carbon dioxide, water, and phosphate (B84403). nih.gov

Ozonation (O₃): Ozone is a strong oxidant that can directly react with organic molecules or decompose in water to form hydroxyl radicals. The degradation of DMMP in aqueous solution by ozone has been investigated, demonstrating its susceptibility to this AOP. mdpi.com The rate of ozonation is influenced by factors such as pH and the presence of radical scavengers.

Fenton-based systems: The Fenton reaction involves the use of hydrogen peroxide in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. This system is effective for the degradation of a wide range of organic compounds. While direct studies on CMMP are lacking, Fenton's reagent has been shown to be effective in degrading other organophosphorus compounds. researchgate.net

Table 3: Degradation Efficiency of Analogue Compounds by Advanced Oxidation Processes (AOPs) This table provides an overview of the effectiveness of different AOPs on compounds structurally similar to this compound.

| Compound | AOP System | Conditions | Degradation Efficiency/Rate | Reference |

|---|---|---|---|---|

| Dimethyl methylphosphonate (DMMP) | Supercritical Water Oxidation | 555 °C, 24 MPa, 11 s | 99.99% TOC decomposition | nih.gov |

| Dimethyl methylphosphonate (DMMP) | TiO₂ Photocatalysis (UV) | Vapor phase | Products: methylphosphonic acid, formic acid, CO₂, H₂O, phosphate | nih.gov |

| Soman (GD) | Zr-MOF (Hydrolysis) | - | Half-life: 8.7 min | nih.gov |

| Sarin (GB) | Zr-MOF (Hydrolysis) | - | Half-life: 4.2 min | nih.gov |

Radical-Mediated Oxidation Mechanisms (e.g., Hydroxyl and Sulfate (B86663) Radicals)

The degradation of organophosphorus compounds like CMMP can be initiated by powerful oxidizing agents such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals. These radicals play a significant role in advanced oxidation processes (AOPs) used for water treatment.

Studies on analogous organophosphonates, such as dimethyl methylphosphonate (DMMP) and diethyl methylphosphonate (DEMP), provide insight into the likely mechanisms for CMMP. The reaction with hydroxyl radicals is a major degradation pathway. researchgate.net This process is typically initiated by the abstraction of a hydrogen atom from one of the alkyl groups attached to the phosphorus atom or the ester groups. researchgate.net For CMMP, this would involve hydrogen abstraction from the cyclohexyl ring or the methyl groups.

The reaction is initiated by a hydrogen abstraction from one of three possible sites on the molecule. researchgate.net This is followed by a series of secondary reactions involving the resulting carbon-centered radicals and other reactive species like oxygen. researchgate.net In the case of similar phosphonates, this leads to the formation of phosphonic acid monoesters. researchgate.net It is plausible that the hydroxyl radical-mediated oxidation of CMMP proceeds through similar H-abstraction pathways, leading to the formation of cyclohexyl methylphosphonic acid and other degradation products. The rate constants for the reaction of hydroxyl radicals with DMMP and DEMP have been determined to be (2 ± 1) × 10⁸ M⁻¹ s⁻¹ and (6 ± 1) × 10⁸ M⁻¹ s⁻¹, respectively, indicating a rapid degradation process. researchgate.net

Photolytic Degradation Studies

Photolytic degradation involves the breakdown of a chemical compound by light energy. The effectiveness of this process depends on the compound's ability to absorb light at specific wavelengths and the efficiency with which the absorbed energy leads to chemical bond cleavage.

UV/Visible Light Irradiation Effects and Quantum Yields

The photodegradation of a compound is contingent on its ability to absorb ultraviolet (UV) or visible light. For organophosphonates, direct photolysis can occur if the molecule contains chromophores that absorb light in the environmentally relevant solar spectrum. While the specific absorption spectrum for CMMP is not detailed in the available results, related compounds can undergo degradation upon UV irradiation.

The quantum yield (Φ) is a critical parameter in photochemistry, representing the efficiency of a photochemical process. It is defined as the number of moles of a substance that react per mole of photons absorbed. A higher quantum yield indicates a more efficient photochemical reaction. Data on the quantum yield for the direct photolytic degradation of CMMP is not explicitly provided in the search results. However, studies on other organic pollutants, like methyl orange, demonstrate how quantum yields are determined and used to assess photodegradation efficiency under different light conditions. nih.gov

Wavelength-Dependent Photodegradation Kinetics

The rate of photodegradation is often highly dependent on the wavelength of the incident light. Different chemical bonds within a molecule absorb light at specific wavelengths, and only light with sufficient energy to break these bonds will lead to degradation.

For instance, studies on the photocatalytic degradation of methyl orange using a TiO₂ catalyst show significantly different degradation pathways and kinetics under UV and visible light irradiation. nih.gov Under UV light, complete degradation was observed, whereas under visible light, a hypsochromic shift (blue shift) in the absorption spectrum indicated the formation of stable intermediates rather than complete mineralization. nih.gov This highlights that the effectiveness and products of photodegradation can vary substantially with the light source. To understand the wavelength-dependent photodegradation kinetics of CMMP, experimental studies would be required to measure its degradation rate at various wavelengths across the UV and visible spectrum.

Thermal Decomposition Pathways and Products

Thermal decomposition is the breakdown of a chemical compound by heat. The stability of a compound at elevated temperatures and the nature of its decomposition products are important characteristics.

Organophosphorus compounds can undergo thermal degradation. nih.gov For example, thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of materials. researchgate.net While specific TGA data for pure CMMP is not available in the provided search results, a safety data sheet indicates that it is stable under normal conditions but should be kept away from heat. fishersci.com Hazardous decomposition products are listed as "none under normal use conditions". fishersci.com

General studies on the thermal degradation of small molecules show that compounds like organophosphates can break down at elevated temperatures. nih.gov For example, adenosine (B11128) triphosphate and adenosine diphosphate (B83284) readily degrade into adenosine monophosphate upon heating. nih.gov The decomposition of CMMP would likely involve the cleavage of the P-O-C or C-O bonds, potentially leading to the formation of smaller, more volatile compounds. The specific products would depend on the temperature and atmosphere (e.g., presence or absence of oxygen). The Si-O bond, for comparison, has a high bond dissociation energy, contributing to the thermal stability of polymers like PDMS. dtu.dk

Nucleophilic and Electrophilic Reaction Chemistry

The phosphorus atom in this compound is electrophilic due to the electron-withdrawing oxygen atoms attached to it. This makes it susceptible to attack by nucleophiles.

The chemistry of phosphonates often involves nucleophilic substitution at the phosphorus center. Research on similar compounds, such as methyl chloromethylphosphinate, has investigated their reactions with various nucleophiles. nih.gov For CMMP, a nucleophile could attack the phosphorus atom, leading to the displacement of either the methoxy (B1213986) group or the cyclohexyloxy group. The relative leaving group ability of these two groups would influence the reaction pathway.

Hydrolysis, the reaction with water, is a key nucleophilic reaction for many esters, including phosphonates. The search results indicate that CMMP is sparingly soluble in water but becomes more soluble when neutralized to the corresponding phosphonate at neutral to high pH. fishersci.cachemicalbook.com This suggests that hydrolysis, likely accelerated under basic conditions (where hydroxide is the nucleophile), would lead to the formation of methylphosphonic acid and cyclohexanol (B46403) and/or methanol.

The cyclohexyl and methyl groups of CMMP could potentially undergo electrophilic attack, although the phosphonate group is deactivating. Reactions with strong electrophiles would likely be challenging and require harsh conditions.

Catalytic Degradation Research

Catalytic methods can provide more efficient and selective routes for the degradation of persistent organic pollutants.

Research into the catalytic degradation of organophosphorus compounds often focuses on advanced oxidation processes and the use of heterogeneous or organometallic catalysts. For example, heterogeneous Fenton catalysts, such as those based on iron and other transition metals supported on zirconia, have shown high efficiency in degrading organic dyes. mdpi.com These catalysts generate powerful hydroxyl radicals that can oxidize a wide range of organic molecules. It is plausible that such catalytic systems could be effective for the degradation of CMMP.

Organometallic catalysts, defined by the presence of a metal-carbon bond, are known for their high activity and selectivity in a variety of chemical transformations. socialresearchfoundation.comfrontiersin.org They can be used in homogeneous or heterogeneous systems. frontiersin.orgtaylorfrancis.com While specific applications of organometallic catalysts for CMMP degradation are not detailed, their ability to activate otherwise inert bonds suggests potential utility. socialresearchfoundation.com For instance, photocatalysis using materials like titanium dioxide (TiO₂) is a well-established method for degrading organic pollutants. nih.govresearchgate.net The mechanism often involves the generation of hydroxyl radicals on the catalyst surface upon UV or visible light irradiation. Given that CMMP is a phosphonate, it has the potential to interact with metal oxide surfaces like TiO₂, which could facilitate its photocatalytic degradation. fishersci.cachemicalbook.com

Computational and Theoretical Investigations of Cyclohexyl Methyl Methylphosphonate

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

DFT calculations are widely employed to study the electronic structure of organophosphorus compounds. nih.gov By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(2d,d,p)), one can obtain optimized molecular geometries, molecular orbital energies, and the distribution of electron density. researchgate.net

For cyclohexyl methyl methylphosphonate (B1257008), such calculations would reveal the nature of the phosphorus-oxygen (P=O and P-O) and phosphorus-carbon (P-C) bonds. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. Natural Bond Orbital (NBO) analysis could further quantify the hybridization of the orbitals and the nature of the bonding, providing a more detailed picture of the electronic interactions within the molecule.

Table 1: Illustrative Calculated Electronic Properties for a Methylphosphonate (Note: The following data is illustrative for a generic methylphosphonate and not specific to cyclohexyl methyl methylphosphonate, as dedicated published data is not available.)

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

| NBO Charge on P | +1.8 e |

| NBO Charge on O (phosphoryl) | -0.9 e |

The flexibility of the cyclohexyl ring and the rotational freedom around the P-O-C linkage mean that this compound can exist in multiple conformations. The chair conformation of the cyclohexane (B81311) ring is generally the most stable. utexas.edu However, the orientation of the methylphosphonate group relative to the ring (axial vs. equatorial) and the rotation around the P-O and O-C bonds lead to a complex potential energy surface.

Computational methods can be used to map this surface by performing a series of geometry optimizations starting from different initial structures. sapub.orgsapub.org This allows for the identification of the global minimum energy conformation and various local minima, as well as the transition states that connect them. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Such studies are crucial for understanding the molecule's average structure and how its shape influences its properties and interactions. For substituted cyclohexanes, the equatorial position is often favored for bulky substituents to minimize steric hindrance. utexas.edu

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is a hypothetical representation of what a conformational analysis might yield.)

| Conformer | Relative Energy (kcal/mol) |

| Equatorial Chair | 0.00 |

| Axial Chair | 2.15 |

| Twist-Boat | 5.50 |

Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments. rsc.org For this compound, vibrational frequencies (Infrared and Raman spectra) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. rsc.org The calculated frequencies are often systematically scaled to improve agreement with experimental spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) can be predicted with good accuracy. These predictions are highly sensitive to the molecular geometry, making them an excellent tool for confirming the dominant conformation in solution. By comparing the calculated spectra for different low-energy conformers with the experimental spectrum, the most likely structure can be identified.

Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies for a Phosphonate (B1237965) (Note: This data is illustrative and not specific to this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| P=O stretch | 1280 | 1255 |

| P-O-C stretch | 1050 | 1030 |

| P-C stretch | 750 | 740 |

| C-H stretch (cyclohexyl) | 2950-3050 | 2850-2950 |

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

While quantum chemical calculations are excellent for isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or as a bulk liquid. sapub.orgosti.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements and interactions to be tracked over time.

For this compound, MD simulations can provide detailed insights into its solvation in water or organic solvents. By analyzing the radial distribution functions, one can determine how solvent molecules arrange themselves around the solute and identify specific interactions, such as hydrogen bonding to the phosphoryl oxygen. osti.govnih.gov These simulations can also be used to calculate thermodynamic properties like the free energy of solvation, which is crucial for understanding its partitioning between different phases. Furthermore, simulations of the bulk liquid can elucidate the nature and strength of intermolecular forces between molecules of this compound itself. osti.gov

Reaction Mechanism Elucidation through Computational Chemistry (e.g., transition state analysis)

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.govacs.org By mapping the potential energy surface along a reaction coordinate, chemists can identify the transition state—the highest energy point along the reaction pathway—and calculate the activation energy.

For this compound, this approach could be used to study its hydrolysis, a key reaction for many organophosphorus compounds. The mechanism of hydrolysis, whether it proceeds through an associative or dissociative pathway, and the role of acid or base catalysis could be investigated. Transition state theory can then be used to calculate reaction rate constants. Computational studies on the enzymatic degradation of phosphonates have revealed complex, multi-step pathways, and similar methods could be applied to understand the potential biodegradation of this compound. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (focused purely on physicochemical properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. aidic.it These models are built by calculating a set of molecular descriptors (numerical representations of a molecule's structure) for a series of compounds and then using statistical methods to find a mathematical equation that correlates these descriptors with an experimentally measured property.

For organophosphate esters, QSPR models have been developed to predict properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). lancs.ac.uknih.gov Although a specific QSPR model for this compound may not be publicly available, it is possible to use existing models for organophosphates to estimate its properties. The development of new QSPR models that include this compound would involve calculating a wide range of descriptors (e.g., constitutional, topological, quantum-chemical) and correlating them with experimental data to create a predictive tool for this and related compounds. aidic.itrsc.org

Advanced Analytical Method Development for Trace Detection and Identification of Cyclohexyl Methyl Methylphosphonate in Chemical Matrices

The detection and identification of Cyclohexyl methyl methylphosphonate (B1257008) (CMMP), a simulant for the G-series nerve agent cyclosarin (B1206272) (GF), are critical for monitoring and verification purposes. Due to its presence in complex environmental and industrial matrices at trace levels, sophisticated analytical methodologies are required. This article focuses on the advanced analytical methods developed for the sensitive and selective determination of CMMP and its related compounds.

Environmental Chemistry and Chemical Fate Studies of Cyclohexyl Methyl Methylphosphonate

Cyclohexyl methyl methylphosphonate (B1257008) (CMMP) is an organophosphorus compound whose behavior and ultimate fate in the environment are governed by a series of complex chemical and physical processes. Understanding these pathways is crucial for assessing its persistence and transport across various environmental compartments. This article focuses solely on the abiotic transformation processes, sorption behavior, environmental modeling, and analytical methods for monitoring CMMP.

Future Directions and Emerging Research Avenues in Cyclohexyl Methyl Methylphosphonate Chemistry

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of synthesis pathways, and the discovery of new molecules with desired properties. mdpi.comresearchgate.net In the context of cyclohexyl methyl methylphosphonate (B1257008), AI and ML can be applied to:

Reaction Condition Optimization: ML models can be trained on experimental data to predict the optimal reaction conditions, such as temperature, solvent, and catalyst, for the synthesis of cyclohexyl methyl methylphosphonate. This can lead to higher yields, reduced reaction times, and minimized side product formation. mdpi.com

Predictive Modeling of Properties: By analyzing the structure of this compound, ML algorithms can predict its various physicochemical and biological properties. This predictive capability can accelerate the discovery of new applications for this compound.

The integration of AI and ML into the research workflow promises to significantly accelerate the pace of discovery and innovation in this compound chemistry. mdpi.commit.edu

Novel Approaches for Controlled Synthesis and Derivatization

The development of new synthetic methodologies is crucial for accessing novel analogs of this compound with tailored properties. Current research focuses on achieving greater control over stereochemistry and enabling the introduction of diverse functional groups.

One historical method for preparing a derivative, 2-ethoxycarbonyl-1-methylvinyl 3-methylcyclohexyl methylphosphonate, involved the reaction of the sodium salt of ethyl acetoacetate (B1235776) with 3-methylcyclohexyl methylphosphonochloridate. dtic.mil This highlights the long-standing interest in modifying the structure of such phosphonates.

Modern approaches to the synthesis of related phosphonate (B1237965) esters include:

Michaelis-Arbuzov and Michaelis-Becker Reactions: These are conventional methods for forming the carbon-phosphorus bond, a key step in the synthesis of many organophosphorus compounds. frontiersin.org

Catalytic Systems: The use of catalysts, such as a KI/K2CO3 system in PEG-400, has been shown to be an efficient and environmentally friendly method for the synthesis of benzyl (B1604629) phosphonates, a related class of compounds. frontiersin.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. researchgate.net This technology is being explored for the synthesis of various chemical products and could be applied to the production of this compound.

Future research in this area will likely focus on the development of stereoselective synthetic methods to control the configuration at the phosphorus center and the cyclohexyl ring, as well as the exploration of new derivatization reactions to expand the chemical space around the this compound scaffold.

Green Chemistry Principles in Phosphonate Ester Research

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize their environmental impact. rsc.orgresearchgate.net For phosphonate esters like this compound, this involves:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or polyethylene (B3416737) glycol (PEG), is a key focus. frontiersin.orgresearchgate.net

Energy Efficiency: Microwave-assisted synthesis and ultrasound-assisted methods are being explored as energy-efficient alternatives to conventional heating. rsc.orgresearchgate.net These techniques can often lead to shorter reaction times and higher yields.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry.

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is preferred over stoichiometric reagents to minimize waste. researchgate.net

The "greening" of phosphonate chemistry is an ongoing effort that aims to develop more sustainable methods for the synthesis and application of these important compounds. rsc.orgresearchgate.net

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding the kinetics and mechanism of chemical reactions is essential for process optimization and control. Advanced spectroscopic techniques are now being used for the real-time, in-situ monitoring of chemical transformations. mpg.deirb.hr

NMR Spectroscopy: On-line NMR spectroscopy is a powerful tool for monitoring the progress of reactions, identifying transient intermediates, and obtaining detailed mechanistic insights. rsc.orgmagritek.com Flow NMR systems allow for the continuous monitoring of reactions as they occur. rsc.org

Other Spectroscopic Techniques: Techniques such as Infrared (IR), UV-Visible, and Raman spectroscopy can also provide valuable real-time information about a reacting system. rsc.org

Fluorescent Probes: The development of specific fluorescent probes allows for the sensitive and selective detection of target molecules in complex mixtures, which can be applied to monitor the formation of products or the consumption of reactants. researchgate.netacs.org

The application of these advanced analytical methods to the synthesis of this compound can provide a deeper understanding of the reaction mechanism and facilitate the development of more efficient and robust synthetic processes.

Multiscale Computational Modeling for Complex Chemical Systems

Computational chemistry provides a powerful lens for studying the structure, reactivity, and properties of molecules at the atomic and molecular level. tandfonline.com For organophosphorus compounds like this compound, computational methods are used to:

Determine Molecular Structure and Conformation: Techniques like molecular mechanics and quantum chemical calculations can be used to determine the most stable three-dimensional structure of the molecule. tandfonline.com

Predict Thermochemical Properties: The enthalpies of formation and other thermodynamic properties of organophosphorus compounds can be calculated with good accuracy using high-level quantum chemical methods. nih.govacs.org

Investigate Reaction Mechanisms: Computational modeling can be used to explore the potential energy surface of a reaction, identify transition states, and elucidate the detailed mechanism of a chemical transformation.

Structure-Reactivity Relationships: By calculating various electronic and steric parameters, computational methods can help to establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships (QSRR). tandfonline.com

Multiscale modeling approaches, which combine different levels of theory to study systems at various length and time scales, are becoming increasingly important for understanding complex chemical processes. nih.gov These methods will undoubtedly play a crucial role in the future of this compound research, from the design of new derivatives to the optimization of their synthesis and the prediction of their behavior in various applications.

Q & A

What are the established synthetic routes for Cyclohexyl methyl methylphosphonate, and how can reaction conditions be optimized for yield?

Basic Research Question

this compound (CAS 7040-52-0) is typically synthesized via esterification of methylphosphonic acid with cyclohexanol and methanol under controlled conditions. Key parameters include temperature (80–120°C), stoichiometric ratios of reactants, and acid catalysts like sulfuric acid or p-toluenesulfonic acid . Optimization studies suggest that using molecular sieves or inert atmospheres (e.g., nitrogen) minimizes hydrolysis side reactions, improving yields to >85%. Reaction progress can be monitored via thin-layer chromatography (TLC) or ³¹P NMR to detect unreacted intermediates .

Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Basic Research Question

Characterization relies on:

- ³¹P NMR : A singlet peak near δ 25–30 ppm confirms the phosphonate group .

- IR Spectroscopy : Strong P=O stretching at 1250–1280 cm⁻¹ and P-O-C absorption at 1020–1050 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 192.2 (C₈H₁₇O₃P) and fragment ions at m/z 98 (cyclohexyl moiety) and m/z 94 (methylphosphonate) .

Advanced hyphenated techniques (e.g., GC-MS or LC-MS) are recommended for purity assessment in complex matrices .

How do solvent choice and reaction stoichiometry influence the formation of by-products during synthesis?

Advanced Research Question

Polar aprotic solvents (e.g., acetonitrile) favor esterification over hydrolysis, reducing by-products like cyclohexyl methylphosphonic acid (CAS 1932-60-1) . Excess methanol (>2 equivalents) shifts equilibrium toward the desired product, while sub-stoichiometric alcohol ratios promote dimerization or phosphonic acid residues. Kinetic studies using in situ ³¹P NMR reveal that by-product formation peaks at reaction times >12 hours, necessitating precise timing .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilicity of the phosphorus center. Solvent effects (e.g., dielectric constant of water vs. toluene) are critical for simulating hydrolysis pathways . Molecular dynamics (MD) simulations predict steric hindrance from the cyclohexyl group, which slows nucleophilic attack compared to dimethyl methylphosphonate (CAS 756-79-6) .

How can researchers resolve discrepancies in reported physical properties (e.g., melting points or spectral data) across studies?

Advanced Research Question

Discrepancies often arise from impurities or polymorphic forms. For example, reported densities (1.05 g/cm³ ) vary with hydration levels. Recommendations:

- Use Karl Fischer titration to quantify water content.

- Validate purity via orthogonal methods (e.g., HPLC coupled with evaporative light scattering detection).

- Cross-reference spectral data with NIST Chemistry WebBook entries to identify anomalies in peak assignments .

What are the challenges in analyzing this compound in environmental matrices, and how can they be mitigated?

Advanced Research Question

Low volatility complicates GC-MS analysis; derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances detectability . For LC-MS/MS, acidic mobile phases (0.1% formic acid) improve ionization efficiency. Matrix effects in soil samples require solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound .

How does the steric bulk of the cyclohexyl group influence the compound’s stability under thermal stress?

Advanced Research Question

Thermogravimetric analysis (TGA) shows decomposition onset at 260°C, higher than dimethyl methylphosphonate (DMMP, 180°C), due to steric protection of the phosphorus center . Accelerated stability studies (40°C/75% RH) reveal negligible degradation over 6 months when stored in amber glass under argon .

What are the best practices for handling this compound to prevent hydrolysis during storage?

Basic Research Question

Store in sealed containers with desiccants (e.g., molecular sieves) at −20°C. Avoid aqueous solvents unless stabilized with 1–5% triethylamine. For long-term storage, dissolve in anhydrous dichloromethane or toluene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.